2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclopropyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(Benzyloxy)carbonylamino}acetic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cyclopropyl group. The aminoacetic acid moiety is then incorporated through a series of condensation reactions. Common reagents used in these reactions include benzyl chloroformate for the protection step and cyclopropylamine for the introduction of the cyclopropyl group. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-{(Benzyloxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
2-{(Benzyloxy)carbonylamino}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions. The cyclopropyl group may influence the compound’s reactivity and stability. The aminoacetic acid moiety can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]glycine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzyloxycarbonyl and aminoacetic acid moieties.
Benzyloxycarbonyl-protected amino acids: Share the benzyloxycarbonyl group but differ in the amino acid component.
Uniqueness: 2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of both the benzyloxycarbonyl and cyclopropyl groups distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Properties
CAS No. |
71922-64-0 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[cyclopropyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)8-14(11-6-7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
InChI Key |
YGKNIMGNXSLCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.